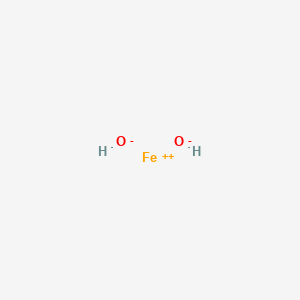Ferrous hydroxide
CAS No.:
Cat. No.: VC14227374
Molecular Formula: FeH2O2
Molecular Weight: 89.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | FeH2O2 |
|---|---|
| Molecular Weight | 89.86 g/mol |
| IUPAC Name | iron(2+);dihydroxide |
| Standard InChI | InChI=1S/Fe.2H2O/h;2*1H2/q+2;;/p-2 |
| Standard InChI Key | NCNCGGDMXMBVIA-UHFFFAOYSA-L |
| Canonical SMILES | [OH-].[OH-].[Fe+2] |
Introduction
Chemical and Physical Properties of Ferrous Hydroxide
Ferrous hydroxide is an iron(II) compound with the molecular formula Fe(OH)₂ and a molecular weight of 89.86 g/mol . Its crystalline structure consists of hexagonal layers, though it often appears as an amorphous powder . The compound’s instability in aerobic environments complicates its isolation, as it readily oxidizes to ferric hydroxide (Fe(OH)₃) or iron(III) oxide (Fe₂O₃) .
Solubility and Reactivity
Ferrous hydroxide is nearly insoluble in water (solubility product Ksp ≈ 4.87 × 10⁻¹⁷) , but it dissolves in concentrated sodium hydroxide solutions or ammonium salt buffers, forming complexes such as [Fe(OH)₄]²⁻ . Its redox sensitivity is exemplified by the reaction:
This oxidation process is accelerated by acidic conditions or elevated temperatures .
Table 1: Key Physicochemical Properties of Ferrous Hydroxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Fe(OH)₂ | |
| CAS Registry Number | 18624-44-7 | |
| Density | 3.4 g/cm³ | |
| Solubility in Water | 0.0047 g/100 mL (25°C) | |
| Oxidation Onset (pH 7) | <1 minute (in air) |
Synthesis and Stabilization Techniques
Traditional Co-Precipitation Methods
Conventional synthesis involves mixing ferrous sulfate (FeSO₄) with sodium hydroxide (NaOH) under inert conditions:
Advanced Nitrogen-Purging Protocol
A 2016 patent (CN105819516A) introduced a nitrogen-controlled synthesis using degassed syringes to minimize oxidation :
-
Distilled Water Pretreatment: Boiling distilled water at 94–100°C under nitrogen (90–95 SCCM flow rate) removes dissolved oxygen .
-
Solution Preparation: FeSO₄·7H₂O (5.56 g/100 mL) and NaOH (1.6 g/100 mL) are dissolved in oxygen-free water .
-
Mixing: Solutions are combined in syringes, with a 1.2:1 NaOH-to-FeSO₄ volume ratio, at 0.5 mL/s injection speed .
-
Stabilization: Adding 1–3% w/w iron powder scavenges residual oxygen, prolonging precipitate stability to >12 hours .
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Nitrogen-Purging Method |
|---|---|---|
| Oxygen Exposure | High | <0.1 ppm |
| Yield | 60–70% | 92–95% |
| Stability Duration | <5 minutes | >12 hours |
| Purity (Fe(OH)₂) | 75–80% | 98–99% |
Industrial and Environmental Applications
Wastewater Treatment
Ferrous hydroxide acts as a Fenton reagent precursor in advanced oxidation processes (AOPs). A 2020 study demonstrated 98% degradation of industrial dyes using Fe(OH)₂-activated persulfate, outperforming homogeneous Fe²⁺ systems by 20% . The mechanism involves:
Sulfate radicals (SO₄- ⁻) then mineralize organic pollutants into CO₂ and H₂O .
Medical Research
Stability Challenges and Mitigation Strategies
Factors Affecting Stability
-
Oxygen Exposure: 0.1 ppm O₂ reduces Fe(OH)₂ half-life to <10 minutes .
-
pH: Stability peaks at pH 9–10, where Fe²⁺ hydrolysis is minimized .
-
Temperature: Storage at 4°C extends stability by 300% compared to 25°C .
Stabilization Innovations
The CN105819516A patent achieved 24-hour stability via:
-
Syringe-Based Mixing: Eliminates air contact during synthesis .
-
Iron Powder Additive: Scavenges O₂ through:
Environmental Impact and Byproduct Management
While effective in pollutant degradation, Fe(OH)₂-based AOPs generate halogenated byproducts. A 2013 study found 120–450 μg/L of trihalomethanes (THMs) when treating chlorophenol-contaminated water, necessitating post-treatment filtration .
Recent Advances and Future Directions
Electro-Fenton Systems
A 2011 electro-Fe(II)/Oxone process achieved 99% 2,4,5-trichlorophenoxyacetic acid degradation using Fe(OH)₂-coated anodes, reducing sludge production by 70% .
Nanostructured Fe(OH)₂
Hematite (α-Fe₂O₃) nanoparticles synthesized from Fe(OH)₂ precursors showed 50 nM dopamine detection limits in electrochemical sensors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume